(8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid

説明

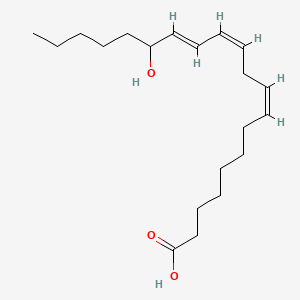

15-HETrE is a hydroxyeicosatrienoic acid that consists of 8Z,11Z,13E-icosatrienoic acid bearing an additional 15-hydroxy substituent. It has a role as a metabolite. It is functionally related to an all-cis-icosa-8,11,14-trienoic acid.

生物活性

(8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid, commonly known as 15-hydroxyeicosatrienoic acid (15-HETrE), is a polyunsaturated fatty acid derived from dihomo-gamma-linolenic acid (DGLA). This compound plays a significant role in various biological processes, particularly in inflammation and cellular signaling. Its unique structure, characterized by multiple double bonds and a hydroxyl group at the 15th carbon position, contributes to its diverse biological activities.

- Molecular Formula : CHO

- Molecular Weight : 322.5 g/mol

- IUPAC Name : this compound

- CAS Number : 3246874

Synthesis and Metabolism

15-HETrE is synthesized through enzymatic reactions involving lipoxygenases. The metabolic pathway begins with DGLA and proceeds through oxidation processes that typically involve hydrogen peroxide and sodium borohydride as reagents . As a metabolite of DGLA, it modulates the metabolism of arachidonic acid (AA), influencing inflammatory responses and other physiological processes .

Anti-inflammatory Effects

One of the most significant biological activities of 15-HETrE is its anti-inflammatory action. It has been shown to:

- Inhibit COX-2 Expression : 15-HETrE suppresses the overexpression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process .

- Reduce Prostaglandin E2 (PGE2) Production : By inhibiting PGE2 biosynthesis, it may help alleviate inflammation-related conditions .

Cellular Signaling Modulation

15-HETrE interacts with various biological receptors, influencing cellular signaling pathways:

- PPARγ Activation : It upregulates the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in regulating cellular growth and metabolism .

- Thymidine Uptake Inhibition : Studies indicate that 15-HETrE inhibits [(3)H]thymidine uptake in cells, suggesting potential anti-proliferative effects on certain cancer cells .

Comparative Analysis with Related Compounds

The biological activity of 15-HETrE can be compared with other hydroxy fatty acids. Below is a summary table highlighting key differences:

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid | (5Z,8Z,11Z,13E)-15-hydroxyeicosatetraenoic acid | Contains an additional double bond; distinct anti-inflammatory profile |

| 15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid | (5Z,8Z,11Z,13E)-15-hydroxyeicosapentaenoic acid | Longer chain length; potentially different biological effects |

| 13(S)-hydroxyoctadeca-9,11,15-trienoic acid | (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid | Derived from arachidonic acid; different stereochemistry affects activity |

Case Studies and Research Findings

- Inflammation in Animal Models : In studies using animal models of inflammation, administration of 15-HETrE resulted in reduced edema and inflammatory cell infiltration compared to control groups. This suggests its potential therapeutic application in managing inflammatory diseases .

- Cancer Cell Proliferation : Research indicates that 15-HETrE can inhibit the proliferation of certain cancer cell lines by modulating growth factor signaling pathways. This effect is attributed to its ability to activate PPARγ and inhibit COX pathways .

- Metabolic Regulation : Studies have shown that 15-HETrE influences lipid metabolism by modulating the expression of genes involved in fatty acid oxidation and storage. This has implications for conditions such as obesity and metabolic syndrome .

科学的研究の応用

Biological Significance

15-HETrE is known for its role as a bioactive lipid mediator derived from gamma-linolenic acid. It exhibits various biological activities that can influence health outcomes.

Immunomodulatory Effects

15-HETrE has been shown to modulate immune responses. It can suppress the expression of cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 (PGE2) biosynthesis, which is crucial in inflammatory responses. This property makes it a potential therapeutic agent in conditions characterized by chronic inflammation.

- Case Study : A study indicated that 15-HETrE can inhibit [(3)H]thymidine uptake in immune cells while upregulating peroxisome proliferator-activated receptor-gamma (PPARγ), suggesting its role in regulating cell proliferation and inflammation .

Cardiovascular Health

Research suggests that 15-HETrE may have protective effects on cardiovascular health by influencing lipid metabolism and reducing inflammation.

- Application : The compound has been implicated in the modulation of vascular tone and platelet aggregation. These effects can contribute to the prevention of cardiovascular diseases by maintaining endothelial function and reducing thrombotic events.

Cancer Research

The potential anti-cancer properties of 15-HETrE are being explored due to its ability to modulate cell signaling pathways involved in tumorigenesis.

- Case Study : In vitro studies have shown that 15-HETrE can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. This effect is attributed to its ability to interfere with growth factor signaling pathways .

Data Table: Summary of Applications

Research Insights

Recent studies have provided insights into the metabolic pathways involving 15-HETrE. It is recognized as a metabolite of gamma-linolenic acid and has been detected in human cerebrospinal fluid, indicating its systemic relevance . Furthermore, its role as a signaling molecule highlights its importance in various physiological processes.

特性

IUPAC Name |

(8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKXMNDGTWTNTP-RHDCIPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\C/C=C\CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335924 | |

| Record name | (8Z,11Z,13E)-15-Hydroxy-8,11,13-icosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13222-49-6 | |

| Record name | 15-Hydroxy-8,11,13-eicosatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8Z,11Z,13E)-15-Hydroxy-8,11,13-icosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-HYDROXY-8,11,13-EICOSATRIENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5V8JV62J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。